7-Chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1-[(benzylideneamino)imino]-1,3,4,10-tetrahydro-9(2H)-acridinone
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Overview
Description
1-(Benzylidenehydrazono)-7-chloro-10-hydroxy-3-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroacridin-9(10H)-one is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a benzylidenehydrazono moiety, and a tetrahydroacridinone core
Preparation Methods
The synthesis of 1-(Benzylidenehydrazono)-7-chloro-10-hydroxy-3-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroacridin-9(10H)-one typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Benzylidenehydrazono Moiety: This step involves the condensation of benzaldehyde with hydrazine to form benzylidenehydrazine.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through radical trifluoromethylation reactions.
Cyclization to Form the Tetrahydroacridinone Core: The cyclization step involves the reaction of the intermediate with appropriate reagents to form the tetrahydroacridinone core.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
1-(Benzylidenehydrazono)-7-chloro-10-hydroxy-3-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroacridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and hydroxyl positions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
1-(Benzylidenehydrazono)-7-chloro-10-hydroxy-3-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroacridin-9(10H)-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: The trifluoromethyl group imparts unique properties, making the compound useful in the development of advanced materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and processes.
Mechanism of Action
The mechanism of action of 1-(Benzylidenehydrazono)-7-chloro-10-hydroxy-3-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroacridin-9(10H)-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the benzylidenehydrazono moiety may participate in hydrogen bonding or other interactions. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 1-(Benzylidenehydrazono)-7-chloro-10-hydroxy-3-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroacridin-9(10H)-one include:
Trifluoromethylated Acridines: These compounds share the trifluoromethyl group and acridine core but may differ in other substituents.
Benzylidenehydrazones: Compounds with the benzylidenehydrazono moiety but different core structures.
Hydroxyphenyl Derivatives: Compounds with hydroxyphenyl groups that may have different functional groups or core structures.
The uniqueness of 1-(Benzylidenehydrazono)-7-chloro-10-hydroxy-3-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroacridin-9(10H)-one lies in its combination of these functional groups, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C27H19ClF3N3O2 |
---|---|
Molecular Weight |
509.9 g/mol |
IUPAC Name |
(1E)-1-[(E)-benzylidenehydrazinylidene]-7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridin-9-one |
InChI |
InChI=1S/C27H19ClF3N3O2/c28-20-10-11-23-21(14-20)26(35)25-22(33-32-15-16-4-2-1-3-5-16)12-18(13-24(25)34(23)36)17-6-8-19(9-7-17)27(29,30)31/h1-11,14-15,18,36H,12-13H2/b32-15+,33-22+ |
InChI Key |
PLUADBLQIDDLSZ-RXOPUMTOSA-N |
Isomeric SMILES |
C1C(C/C(=N\N=C\C2=CC=CC=C2)/C3=C1N(C4=C(C3=O)C=C(C=C4)Cl)O)C5=CC=C(C=C5)C(F)(F)F |
Canonical SMILES |
C1C(CC(=NN=CC2=CC=CC=C2)C3=C1N(C4=C(C3=O)C=C(C=C4)Cl)O)C5=CC=C(C=C5)C(F)(F)F |
Origin of Product |
United States |
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